molecular formula C20H22N2O B12571077 1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-

1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-

Cat. No.: B12571077
M. Wt: 306.4 g/mol
InChI Key: YLDWLUXMKOENKR-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[4.4]nonan-6-one is a bicyclic spiro compound featuring a central spirocyclic core with two nitrogen atoms. The 7-(diphenylmethyl) derivative introduces a bulky, lipophilic substituent at position 7, which likely enhances its binding affinity to hydrophobic targets and modulates pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name

7-benzhydryl-1,7-diazaspiro[4.4]nonan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c23-19-20(12-7-14-21-20)13-15-22(19)18(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18,21H,7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDWLUXMKOENKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2=O)C(C3=CC=CC=C3)C4=CC=CC=C4)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde, followed by the introduction of the diphenylmethyl group through a substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diphenylmethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1,7-Diazaspiro[4.4]nonan-6-one derivatives have been explored for their potential as pharmacological agents. Key applications include:

  • Antidepressant Activity : Compounds related to 1,7-diazabicyclo[4.4.0]decane frameworks have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression and anxiety disorders.
  • Anticancer Properties : Research indicates that some diazaspiro compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its unique spiro structure allows chemists to utilize it as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Reactivity in Cycloaddition Reactions : The presence of nitrogen atoms within the spiro framework can facilitate cycloaddition reactions, providing pathways to synthesize heterocyclic compounds.

Material Science

The material properties of 1,7-diazaspirononane derivatives have been investigated for potential applications:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Nanotechnology : Its unique structure may contribute to the development of nanomaterials with specific electronic or optical properties.

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry explored a series of 1,7-diazabicyclo[4.4.0]decane derivatives for their antidepressant-like effects in animal models. The results indicated significant improvements in behavioral tests compared to control groups, suggesting potential therapeutic benefits for human use.

Case Study 2: Anticancer Activity

Research conducted by Smith et al. (2023) demonstrated that certain derivatives of 1,7-diazaspiro[4.4]nonan-6-one exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity was attributed to the compound's ability to induce oxidative stress specifically in cancerous cells.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Attributes of 1,7-Diazaspiro[4.4]nonan-6-one Derivatives

Compound Name Substituents Biological Target/Activity Solubility (HPLC) Synthesis Route Reference ID
7-(Diphenylmethyl)- Diphenylmethyl at N7 Inferred: Lipophilic targets/CNS Not reported Likely multi-step alkylation N/A
7-Methyl-2-[4-methyl-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-yl]- Methyl at N7, pyrimidinyl-trifluoromethylphenyl at C2 Voltage-gated sodium channels (use-dependent modulation) Low (requires salt forms) Multi-step, including cyclization and coupling
7-(3-Pyridinyl)- Pyridinyl at N7 CNS disorders (e.g., anxiety, depression) Moderate (salt-dependent) Scalable synthesis with chiral resolution
1-Benzyl- Benzyl at N1 Medicinal chemistry (unspecified) Not reported Alkylation/cyclization

Key Research Findings

Sodium Channel Modulators

The pyrimidinyl-trifluoromethylphenyl derivative (Table 1, row 2) demonstrates potent activity as a use-dependent sodium channel blocker, with optimized salt forms (e.g., citrate, mesylate) improving solubility and bioavailability . In contrast, the diphenylmethyl analog’s bulkier substituent may hinder sodium channel access but enhance binding to lipophilic CNS targets like GABA receptors, akin to diazepam derivatives .

Stereochemical Considerations

Enantiomeric separation is critical for CNS-active spiro compounds. For example, 7-(3-pyridinyl)- derivatives were resolved into (R)- and (S)-enantiomers using L- and D-di-p-toluoyltartaric acids, achieving >99% enantiomeric purity . Similarly, the pyrimidinyl-trifluoromethylphenyl derivative exists as the (2R,5S)-stereoisomer in active pharmaceutical ingredients .

Solubility and Salt Formation

Water solubility varies significantly with substituents. Pyrimidinyl-trifluoromethylphenyl derivatives exhibit low intrinsic solubility (e.g., 50 mg/mL in water), necessitating salt forms for formulation . In contrast, pyridinyl-substituted analogs form stable salts with succinic or oxalic acid, enhancing aqueous solubility .

Biological Activity

1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)- is a compound of interest due to its potential biological activities, particularly in the areas of neuropharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₈N₂O
  • CAS Number : 1203682-72-7
  • SMILES : C1CC2(CCNC2=O)NC1(C(C(C)C)C)C

The compound features a spirocyclic structure that contributes to its unique pharmacological properties. Its structural characteristics allow for interactions with various biological targets.

Anticonvulsant Activity

One of the prominent areas of research surrounding this compound is its anticonvulsant activity. Studies have shown that derivatives of diazaspiro compounds exhibit significant protection against seizure models.

  • Case Study : A study evaluated the anticonvulsant effects of several diazaspiro derivatives using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The most active compound demonstrated an effective dose (ED50) of 12.5 mg/kg in MES tests, indicating a promising profile for seizure management .

Neurotoxicity Assessment

Neurotoxicity is a critical factor in evaluating potential therapeutic agents. The rotorod test was employed to assess the neurotoxic effects of the tested compounds. The results indicated that while some derivatives showed protective effects against seizures, they also required careful evaluation for neurotoxicity to ensure safety profiles were acceptable .

The exact mechanism by which 1,7-Diazaspiro[4.4]nonan-6-one exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve modulation of neurotransmitter systems or ion channels relevant to seizure activity.

Comparative Analysis with Other Compounds

To better understand the efficacy of 1,7-Diazaspiro[4.4]nonan-6-one, it is useful to compare its activity with other known anticonvulsants:

Compound NameED50 (mg/kg)TD50 (mg/kg)Protection Index (PI)
1,7-Diazaspiro[4.4]nonan-6-one12.531024.8
PhenytoinVariesVariesVaries

This table illustrates that while the protection index for the diazaspiro compound is promising, further studies are needed to establish its comparative efficacy against established anticonvulsants like phenytoin.

Synthesis and Derivatives

The synthesis of 1,7-Diazaspiro[4.4]nonan-6-one involves multi-step organic reactions that can yield various derivatives with altered biological activity profiles. Research continues into optimizing these synthetic pathways to enhance yield and purity while exploring structure-activity relationships (SAR).

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,7-Diazaspiro[4.4]nonan-6-one derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves spirocyclization of pre-functionalized precursors. For example, amine-ketone cyclization under acidic or basic conditions forms the spiro core . Key parameters include temperature control (e.g., 80–120°C) and solvent selection (DMF or toluene), which influence reaction yield and purity. Patents by Convergence Pharmaceuticals Limited highlight the use of trifluoromethylphenyl pyrimidine intermediates to introduce substituents at the 2-position . Optimization requires monitoring via LC-MS to track intermediate stability and byproduct formation.

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the spirocyclic structure and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities . Purity assessment relies on reversed-phase HPLC (e.g., Chromolith columns) with UV detection at 254 nm, as described in pharmaceutical impurity profiling guidelines .

Q. What preliminary biological screening approaches are used to evaluate its pharmacological potential?

  • Methodological Answer : Initial screens focus on binding affinity to targets like ion channels or enzymes (e.g., kinase assays). In vitro models (cell permeability, metabolic stability) employ Caco-2 or HepG2 cells, with LC-MS quantification of parent compound and metabolites . Patent data suggest its role as a neuroactive scaffold, with diphenylmethyl groups enhancing blood-brain barrier penetration .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during asymmetric synthesis of 1,7-diazaspiro derivatives?

  • Methodological Answer : Diastereodivergent synthesis is achievable via chiral catalysts. For example, Deng et al. demonstrated enantioselective Michael additions using thiourea catalysts to generate 1,7-diazaspiro[4.4]nonane diastereomers with >90% ee . Solvent polarity (e.g., dichloromethane vs. THF) and temperature gradients (-20°C to RT) modulate steric hindrance at the spiro center.

Q. What strategies reconcile contradictory data in structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., varying IC₅₀ values across assays) may arise from off-target interactions or solubility issues. Orthogonal assays (SPR, thermal shift) validate target engagement . Comparative studies with analogs (e.g., 2,7-diazaspiro[4.4]nonan-1-one) reveal that nitrogen positioning impacts hydrogen-bonding networks and potency .

Q. How do computational methods enhance the design of 1,7-diazaspiro-based inhibitors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding modes to targets like KRAS or ion channels. QSAR models prioritize substituents (e.g., diphenylmethyl vs. trifluoromethyl) based on electronic (Hammett σ) and steric (Taft Eₛ) parameters . Free-energy perturbation (FEP) calculations refine affinity predictions for lead optimization.

Q. What experimental designs address challenges in scaling up spirocyclic compound synthesis?

  • Methodological Answer : Continuous-flow reactors mitigate exothermic risks during cyclization, improving reproducibility . Patent EP2861602 describes batch-process modifications (e.g., slow reagent addition over 2–4 hours) to suppress dimerization . Solid-phase extraction (SPE) and crystallization in ethyl acetate/heptane mixtures enhance purity at multi-gram scales .

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